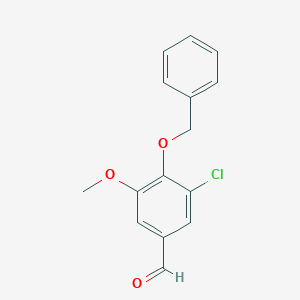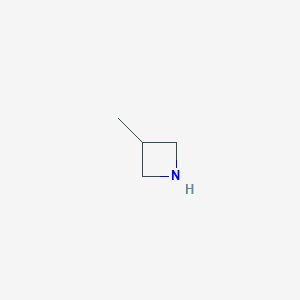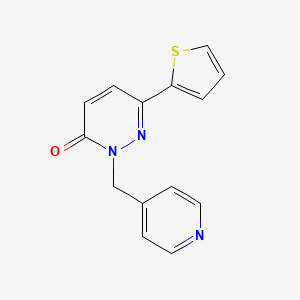
2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, also known as PTP-1B inhibitor, is a promising molecule in the field of drug discovery. It has been extensively studied for its potential use in treating various diseases, including diabetes, obesity, and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives, including structures similar to "2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one," has been extensively studied. These compounds have been prepared through various chemical reactions and screened for their potential therapeutic activities. Molecular docking studies have shown moderate to good binding energies of these ligands on target proteins, indicating their potential for further pharmaceutical development. For example, Flefel et al. (2018) synthesized a series of novel pyridine derivatives and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing their antimicrobial and antioxidant activity (Flefel et al., 2018).
Antioxidant and Anti-inflammatory Activities
Compounds containing the pyridine and thiophene moieties have demonstrated promising antioxidant and anti-inflammatory activities. Shehab et al. (2018) investigated the synthesis of pyrimidine-2-thiol, pyrazole, and pyran derivatives from a pyridine-thiophene starting compound, showing potent anti-inflammatory and antioxidant activities both in vitro and in vivo (Shehab et al., 2018).
Antimicrobial and Antitumor Studies
Research has also focused on evaluating the antimicrobial and antitumor properties of pyridine-thiazole derivatives. Zou Xun-Zhong et al. (2020) synthesized two zinc(II) complexes with pyridine thiazole derivatives and found that the metal complexes exhibited higher biological activity than the free ligands, with some compounds showing specificity for certain bacteria or cancer cell lines (Zou Xun-Zhong et al., 2020).
Propiedades
IUPAC Name |
2-(pyridin-4-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14-4-3-12(13-2-1-9-19-13)16-17(14)10-11-5-7-15-8-6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUJGTZJANBYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

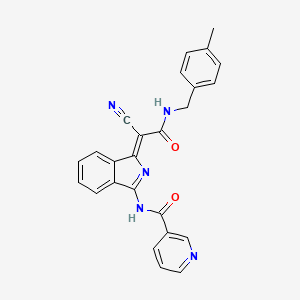
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440533.png)
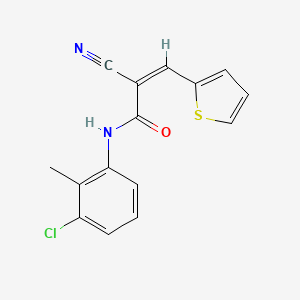
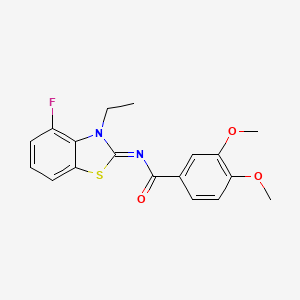
![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440540.png)
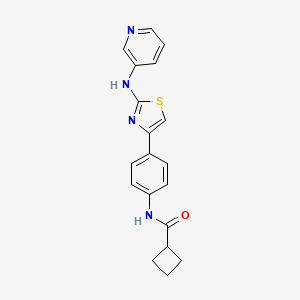
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440543.png)
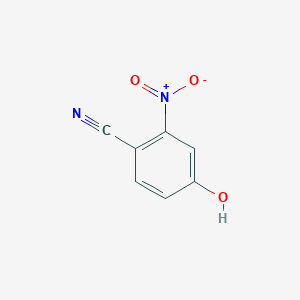
![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2440545.png)
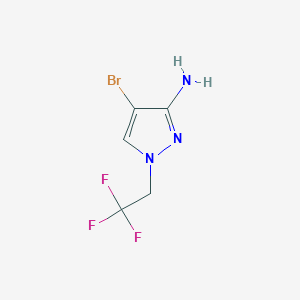
![4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2440547.png)
